molecular formula C12H11N3OS B2480756 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 392326-14-6

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2480756
CAS No.: 392326-14-6
M. Wt: 245.3
InChI Key: JEIQXKATITVZRK-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane carboxamide group attached to a thiazole ring, which is further connected to a pyridine ring. The presence of these heterocyclic structures imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the compound. Additionally, the development of catalytic processes can further streamline the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of both the thiazole and cyclopropane carboxamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11(8-4-5-8)15-12-14-10(7-17-12)9-3-1-2-6-13-9/h1-3,6-8H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIQXKATITVZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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